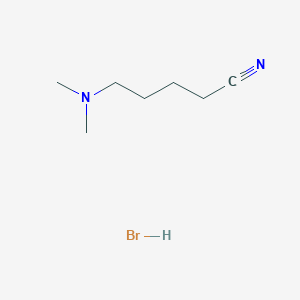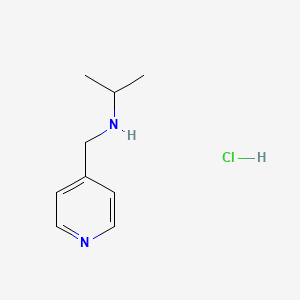![molecular formula C11H16Cl3N B6319717 Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride CAS No. 90389-10-9](/img/structure/B6319717.png)
Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C11H16Cl3N and a molecular weight of 268.61 . It is used in various chemical reactions and has a significant role in the field of organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butyl group (four carbon aliphatic chain) attached to a nitrogen atom, which is further connected to a benzene ring substituted with two chlorine atoms at the 2nd and 4th positions .Chemical Reactions Analysis
Amines, including “this compound”, can participate in a variety of chemical reactions. They can act as nucleophiles in reactions with carbonyl compounds to form imines . They can also react with acid chlorides to form amides .Scientific Research Applications
Treatment and Environmental Impact
Wastewater Treatment in Pesticide Industry
The pesticide industry generates wastewater containing toxic pollutants, including 2,4-dichlorophenol and other related compounds. Biological processes and granular activated carbon are widely used for treating high-strength wastewaters rich in recalcitrant compounds, achieving up to 80-90% removal efficiency. This treatment potentially creates high-quality effluent, emphasizing the critical need for experimental evaluation of process designs, efficiencies, or costs (Goodwin et al., 2018).
Environmental Behavior and Fate
Sorption to Soil and Organic Matter
Research focusing on 2,4-dichlorophenoxyacetic acid (2,4-D) and related phenoxy herbicides shows their sorption behavior in the soil. Understanding the interaction with soil organic matter and iron oxides can inform about the environmental fate of such compounds, including those structurally related to Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride (Werner et al., 2012).
Degradation and Environmental Persistence
Studies on methyl tert-butyl ether (MTBE), a fuel additive, provide insights into the degradation processes applicable to structurally related chemicals. MTBE's decomposition in environmental settings, including via cold plasma reactors, sheds light on possible degradation pathways for related compounds, highlighting the versatility of degradation methods and their environmental implications (Hsieh et al., 2011).
Analytical and Detection Techniques
Environmental Analysis and Monitoring
The detection and quantification of environmental contaminants, including those structurally similar to this compound, are crucial for environmental monitoring and assessment. The development of sensitive analytical methods, including chromatography coupled with mass spectrometry, enables the tracking of such compounds in various matrices, informing on their environmental presence and fate (Teunissen et al., 2010).
Safety and Hazards
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-2-3-6-14-8-9-4-5-10(12)7-11(9)13;/h4-5,7,14H,2-3,6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXIQWFETARNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide; 95%](/img/structure/B6319648.png)

![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319665.png)
![(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride](/img/structure/B6319672.png)
![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)
![N-(2-Chloroethyl)tricyclo[3.3.1.1>3,7>]decan-2-amine (HCl)](/img/structure/B6319696.png)


amine hydrochloride](/img/structure/B6319730.png)
![{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319736.png)
amine hydrochloride](/img/structure/B6319741.png)
amine hydrochloride](/img/structure/B6319748.png)
![(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319764.png)